Dirubidium tetrakis(cyano-C)platinate

Description

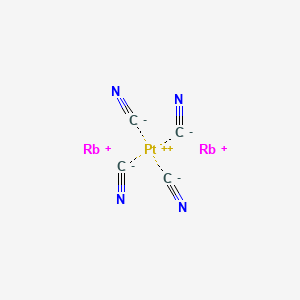

Dirubidium tetrakis(cyano-C)platinate, with the hypothetical formula Rb₂[Pt(CN)₄], is a coordination compound comprising a platinum(II) center coordinated to four cyanide ligands (CN⁻) and charge-balanced by two rubidium cations. These compounds typically exhibit square planar geometry around the Pt²⁺ ion, with cyanide ligands acting as strong-field ligands. The rubidium counterions likely influence the compound’s solubility and crystallinity compared to lighter alkali metal analogs .

Properties

CAS No. |

15321-31-0 |

|---|---|

Molecular Formula |

C4N4PtRb2 |

Molecular Weight |

470.09 g/mol |

IUPAC Name |

platinum(2+);rubidium(1+);tetracyanide |

InChI |

InChI=1S/4CN.Pt.2Rb/c4*1-2;;;/q4*-1;+2;2*+1 |

InChI Key |

FHDGVVLTYUCXFQ-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Rb+].[Rb+].[Pt+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dirubidium tetrakis(cyano-C)platinate can be synthesized through the reaction of potassium tetracyanoplatinate(II) with rubidium chloride in an aqueous solution. The reaction typically proceeds as follows:

K2[Pt(CN)4]+2RbCl→Rb2[Pt(CN)4]+2KCl

The reaction is carried out under ambient conditions, and the product is isolated by filtration and recrystallization from water.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization and drying.

Chemical Reactions Analysis

Types of Reactions

Dirubidium tetrakis(cyano-C)platinate undergoes various chemical reactions, including:

Substitution Reactions: The cyano ligands can be substituted by other ligands such as halides or phosphines.

Oxidation-Reduction Reactions: The platinum center can undergo redox reactions, changing its oxidation state.

Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides (e.g., chloride, bromide) and phosphines. Reactions are typically carried out in polar solvents such as water or acetonitrile.

Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

Coordination Reactions: Ligands such as ethylenediamine or bipyridine are used to form coordination complexes.

Major Products

Substitution Reactions: Products include substituted platinum complexes such as dirubidium tetrakis(chloro-C)platinate.

Oxidation-Reduction Reactions: Products include platinum(IV) or platinum(0) complexes.

Coordination Reactions: Products include coordination complexes with various ligands.

Scientific Research Applications

Dirubidium tetrakis(cyano-C)platinate has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other platinum complexes and as a catalyst in organic reactions.

Biology: Investigated for its potential use in biological imaging and as a probe for studying metal-ligand interactions in biological systems.

Medicine: Explored for its potential use in cancer therapy due to its ability to interact with DNA and proteins.

Industry: Used in the production of electronic materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of dirubidium tetrakis(cyano-C)platinate involves its ability to coordinate with various ligands and metal ions. The platinum center can interact with biological molecules such as DNA and proteins, leading to potential therapeutic effects. The cyano ligands play a crucial role in stabilizing the platinum center and facilitating its interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of dirubidium tetrakis(cyano-C)platinate and related tetracyanoplatinate(II) salts:

Key Observations:

Cation Influence on Solubility :

- Alkali metal salts (K⁺, Rb⁺, Li⁺) generally exhibit higher solubility than alkaline earth analogs (Sr²⁺, Ba²⁺) due to lower charge density. However, Rb₂[Pt(CN)₄] is predicted to have lower solubility than K₂[Pt(CN)₄]·3H₂O due to the larger ionic radius of Rb⁺, which reduces lattice energy .

- Barium and strontium salts are largely insoluble, limiting their applications to solid-state contexts .

Structural and Spectroscopic Properties: The [Pt(CN)₄]²⁻ anion in all compounds adopts a square planar geometry, as confirmed by X-ray studies on related complexes like [Pt(NCS)₄]²⁻ . Potassium tetracyanoplatinate(II) displays anisotropic optical properties (blue coloration along specific axes), a feature likely shared by Rb₂[Pt(CN)₄] .

Thermal and Chemical Stability: Tetracyanoplatinate salts decompose upon heating, releasing toxic HCN gas. For example, potassium tetracyanoplatinate(II) decomposes above 200°C .

Toxicity and Handling: Cyanide-containing platinum compounds require careful handling. Potassium tetrakis(cyano-C)aurate (a structurally similar gold complex) has acute toxicity (ATE oral = 5 mg/kg) , suggesting analogous precautions for Rb₂[Pt(CN)₄].

Synthetic Methods: this compound can hypothetically be synthesized via metathesis reactions, such as combining Rb₂CO₃ with H₂[Pt(CN)₄], analogous to the synthesis of K₂[Pt(CN)₄] from KCN and PtCl₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.